Octahydro-1H-2,5-methanoinden-1-one
Description
Octahydro-1H-2,5-methanoinden-1-one is a bicyclic ketone featuring a fused cyclohexane and cyclopentane system with a methano bridge spanning positions 2 and 3. This scaffold is integral to phragmalin-type limonoids, natural products with notable pharmacological activities such as anti-HIV, anti-cancer, and anti-malarial properties . Its synthesis is challenging due to the strained caged architecture, requiring strategic disconnections and stereocontrol during bond formation .
Properties
CAS No. |
20497-72-7 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
tricyclo[4.3.1.03,8]decan-2-one |
InChI |
InChI=1S/C10H14O/c11-10-8-4-6-1-2-9(10)7(3-6)5-8/h6-9H,1-5H2 |
InChI Key |
XGTCUZLPFBVCNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CC1CC(C3)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1H-2,5-methanoinden-1-one typically involves the hydrogenation of indanone derivatives. One common method is the catalytic hydrogenation of 1-indanone using a palladium catalyst under high pressure and temperature conditions . Another approach involves the Diels-Alder reaction followed by hydrogenation to achieve the desired tricyclic structure .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-2,5-methanoinden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include alcohols, alkanes, carboxylic acids, and substituted ketones .
Scientific Research Applications
Octahydro-1H-2,5-methanoinden-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex tricyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins
Mechanism of Action
The mechanism of action of Octahydro-1H-2,5-methanoinden-1-one involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Octahydro-5H-4,7-methanoinden-5-one (CAS 13380-94-4)
- Structure: Similar bicyclic framework but with a methano bridge spanning positions 4 and 7 instead of 2 and 4.
- Formula: C₁₀H₁₄O (vs. C₉H₁₄O for the 2,5-methano derivative) .
- Applications: Primarily serves as a synthetic intermediate for tricyclic terpenoids.
- Synthesis: Less steric strain compared to the 2,5-methano isomer, enabling milder reaction conditions .
trans-Octahydro-1H-inden-1-one (CAS 16783-22-5)
- Structure: Lacks the methano bridge, featuring a simpler bicyclic indenone system.
- Formula: C₉H₁₄O (same molecular formula as the 2,5-methano derivative but distinct connectivity) .
- Applications: Used in fragrance synthesis and as a model compound for studying hydrogenation reactions. No reported pharmacological relevance .
- Stereochemical Notes: The trans configuration reduces ring strain but eliminates the bioactive caged topology critical to limonoids .
Functionalized Derivatives: 4-[(Methylamino)methyl]octahydro-1H-2,5-methanoinden-4-ol
- Structure: Retains the 2,5-methano bridge but includes hydroxyl and methylamino groups at position 4.
- Formula: C₁₂H₂₁NO .
- Applications: Demonstrates how functionalization enhances bioactivity.
Pharmacological Relevance
- 2,5-Methano Derivatives: Directly associated with limonoids like xyloccensin O, which exhibit anti-viral and anti-cancer activities .
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Bridge Position | Key Applications | Pharmacological Activity |
|---|---|---|---|---|---|
| Octahydro-1H-2,5-methanoinden-1-one | N/A | C₉H₁₄O | 2,5 | Limonoid synthesis | Anti-cancer, anti-HIV |
| Octahydro-5H-4,7-methanoinden-5-one | 13380-94-4 | C₁₀H₁₄O | 4,7 | Synthetic intermediate | None reported |
| trans-Octahydro-1H-inden-1-one | 16783-22-5 | C₉H₁₄O | None | Fragrance synthesis | None reported |
| 4-[(Methylamino)methyl]-derivative | N/A | C₁₂H₂₁NO | 2,5 | Drug development | Under investigation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
